N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0787021
InChI:
InChI=1S/C15H11Cl2N3O2S/c1-8-6-9(2-3-10(8)16)22-7-13(21)18-14-11(17)4-5-12-15(14)20-23-19-12/h2-6H,7H2,1H3,(H,18,21)
SMILES:
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC3=NSN=C32)Cl)Cl
Molecular Formula:
C15H11Cl2N3O2S
Molecular Weight:
368.2 g/mol
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide
CAS No.:
Cat. No.: VC0787021
Molecular Formula: C15H11Cl2N3O2S
Molecular Weight: 368.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11Cl2N3O2S |
|---|---|
| Molecular Weight | 368.2 g/mol |
| IUPAC Name | N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-3-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C15H11Cl2N3O2S/c1-8-6-9(2-3-10(8)16)22-7-13(21)18-14-11(17)4-5-12-15(14)20-23-19-12/h2-6H,7H2,1H3,(H,18,21) |
| Standard InChI Key | WSQYFWYKJDUPNI-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC3=NSN=C32)Cl)Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC3=NSN=C32)Cl)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator